5-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-{5-[(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE is a complex organic compound that features a unique combination of pyrazole, thiadiazole, and benzylamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the thiadiazole ring: This involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.
Coupling reactions: The pyrazole and thiadiazole intermediates are then coupled using appropriate linkers and reagents, such as alkyl halides, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (bromo and chloro) in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{5-[(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-{5-[(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE
- **N-{5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE
Uniqueness
N-{5-[(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C17H14BrClFN7S |
---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
5-[(4-bromo-3-methylpyrazol-1-yl)methyl]-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H14BrClFN7S/c1-10-12(18)8-27(24-10)9-16-22-23-17(28-16)21-15-5-6-26(25-15)7-11-13(19)3-2-4-14(11)20/h2-6,8H,7,9H2,1H3,(H,21,23,25) |
InChI Key |
XZORLUGZUFGOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)CC2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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